![molecular formula C12H23N3O2 B2630295 N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide CAS No. 953175-43-4](/img/structure/B2630295.png)
N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[(1-Methylpiperidin-4-yl)methyl]piperazine" and "4-methyl-N1- (1-methylpiperidin-4-yl)benzene-1,3-diamine" are structurally similar to the requested compound. They are typically stored at ambient temperature .
Molecular Structure Analysis
The molecular structure of “1-[(1-Methylpiperidin-4-yl)methyl]piperazine” has a molecular weight of 197.32 . The InChI code is 1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3
.
Physical And Chemical Properties Analysis
The compound “1-[(1-Methylpiperidin-4-yl)methyl]piperazine” is a liquid at room temperature . It has a flash point of 77-78/0.38mm .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Potential Therapeutic Applications
Antipsychotic Potential and Receptor Activity : A study on ACP-103, a compound with a similar structure, shows its potent inverse agonist activity at 5-HT2A receptors, suggesting utility as an antipsychotic agent. This is based on its ability to attenuate behavior indicative of psychosis in preclinical models, demonstrating potential for therapeutic applications in treating psychiatric disorders (Vanover et al., 2006).
Antitumor and Antiproliferative Activities : Research on derivatives of methylpiperidines indicates that certain modifications can enhance binding and activity at the sigma(1) receptor, showing significant antiproliferative effects on glioma cells. This highlights a possible role in tumor research and therapy, suggesting these compounds could contribute to the development of new cancer treatments (Berardi et al., 2005).
Synthetic Methodology and Chemical Structure Analysis : Advances in synthetic methods for di- and mono-oxalamides, through rearrangement of certain piperidine derivatives, provide a framework for the development of novel compounds with potential pharmacological applications. These methodologies offer routes to synthesize complex molecules with precision, expanding the toolbox for drug discovery (Mamedov et al., 2016).
Neuropharmacological Effects and Eating Disorders : Compounds targeting orexin receptors, similar in action to the one , have been shown to influence compulsive food consumption and binge eating in animal models. This suggests potential applications in the treatment of eating disorders by modulating orexin receptor mechanisms (Piccoli et al., 2012).
Neurodegenerative Disease Therapy : Research on ASS234, a propargylamine bearing structural similarities, indicates its ability to inhibit acetylcholinesterase and monoamine oxidase, showing promise for Alzheimer's disease therapy. It highlights the multifaceted approach to treating neurodegenerative diseases by simultaneously targeting several pathological mechanisms (Ramos et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-[(1-methylpiperidin-4-yl)methyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-3-6-13-11(16)12(17)14-9-10-4-7-15(2)8-5-10/h10H,3-9H2,1-2H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKFIMKDTSRKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.